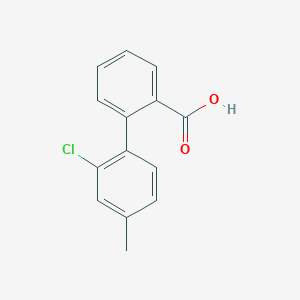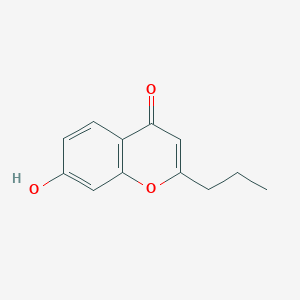
4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as ethyl 4-hydroxy-6-methyl-2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylate, is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, a series of related compounds were synthesized and evaluated for their antimicrobial and anticancer potential . Another study suggested a multicomponent reaction for the synthesis of a similar compound .Molecular Structure Analysis
The molecular formula of this compound is C12H17NO4. It has a molecular weight of 239.27 g/mol. The InChI code is 1S/C12H17NO4/c1-5-17-12(16)9-10(14)8(6(2)3)7(4)13-11(9)15/h6H,5H2,1-4H3,(H2,13,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, it is known to be used in the synthesis of analogs of Lucanthone .Physical and Chemical Properties Analysis
This compound is an off-white solid. It has a purity of 96%. It has a XLogP3-AA value of 1.6, indicating its lipophilicity. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Biotechnological Applications of Esters
Esters, including those derived from lactic acid, are pivotal in green chemistry and biotechnology. They serve as feedstocks for synthesizing biodegradable polymers and various chemicals like pyruvic acid, acrylic acid, and lactate esters through both chemical and biotechnological routes. These developments underscore the role of esters in producing environmentally friendly materials and chemicals, highlighting the transition from traditional chemical processes to more sustainable biotechnological methods (Gao, Ma, & Xu, 2011).
Analytical and Environmental Insights
The structural characterization of humic substances, including esters, through thermochemolysis with tetramethylammonium hydroxide (TMAH), offers new perspectives on the chemical analysis of complex environmental samples. This technique reveals the presence of various esters, enhancing our understanding of natural organic matter's composition and its environmental implications (Río & Hatcher, 2013).
Esters in Aquatic Environments
Research on parabens, a class of esters, in aquatic environments, provides insights into the fate, behavior, and ecological impact of these compounds. Despite their biodegradability, parabens persist in surface waters and sediments, reflecting continuous environmental inputs and raising questions about their long-term effects on aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Material Science
Esters play a crucial role in developing new materials, such as biopolymer ethers and esters derived from xylan. These materials exhibit specific properties tailored through chemical modification, indicating esters' potential in creating innovative, sustainable materials for various applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Antioxidant Activities of Esters
The antioxidant properties of esters, particularly hydroxycinnamates, have been extensively studied. These compounds exhibit significant biological activities, including scavenging reactive oxygen species and acting as chain-breaking antioxidants. Their structure-activity relationships provide valuable insights into designing potent antioxidant molecules for therapeutic applications (Shahidi & Chandrasekara, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-hydroxy-6-methyl-2-oxo-5-propan-2-yl-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-17-12(16)9-10(14)8(6(2)3)7(4)13-11(9)15/h6H,5H2,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXVDXXAUDXAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(NC1=O)C)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)


![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)

![3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328636.png)


